molecular formula C13H10ClFN2OS B2686659 N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034556-29-9

N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No. B2686659
CAS RN: 2034556-29-9
M. Wt: 296.74
InChI Key: DJXBODFZIHADHU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, also known as FLT, is a small molecule drug that has been found to have potential therapeutic applications in various diseases. FLT belongs to the thiazole family of compounds and has been synthesized using various methods.

Scientific Research Applications

Fluorescent Probes for Biodistribution Studies

The synthesis of a BODIPY-based fluorescent probe, developed for in vivo tracing of a potential anti-Chagas agent, demonstrates the application of amide-containing thiazoles in medicinal chemistry. This fluorescent tracer was synthesized and characterized both physicochemically and biologically, with in vivo biodistribution evaluated to facilitate future treatment strategies for Chagas disease (Rodríguez et al., 2017).

Insights from Crystallographic and QTAIM Analysis

Research on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including derivatives with fluorine substitution, offers insights into noncovalent interactions critical for drug design and development. The study utilized crystallography and quantum theory of atoms-in-molecules (QTAIM) to characterize intra- and intermolecular interactions, highlighting the significance of these interactions in the structural and functional properties of potential therapeutic agents (El-Emam et al., 2020).

Multi-Stimuli Responsive Materials

A novel V-shaped molecule demonstrates the potential of thiazole derivatives in the development of materials with unique properties, such as morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes. This highlights the application of thiazole derivatives in creating advanced materials for security inks and other sensitive applications (Lu & Xia, 2016).

Antimicrobial Activity

The synthesis of eperezolid-like molecules, incorporating thiazol-2-amine derivatives, and their evaluation for antimicrobial activities underline the importance of such compounds in addressing microbial resistance. This research provides a pathway for the development of new antimicrobials against challenging pathogens (Yolal et al., 2012).

Antibacterial Activity and Synthesis

The synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and its in vitro antibacterial activity against specific strains showcases the potential of thiazole derivatives in developing new antibacterial agents. This research illustrates the synthetic approach and biological evaluation necessary for drug discovery (Uwabagira et al., 2018).

properties

IUPAC Name

N-(2-fluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS.ClH/c14-10-3-1-2-4-11(10)15-13-16-12(8-18-13)9-5-6-17-7-9;/h1-8H,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXBODFZIHADHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=COC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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